JAK2 Inhibitor III, SD-1029

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

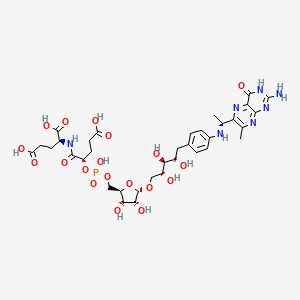

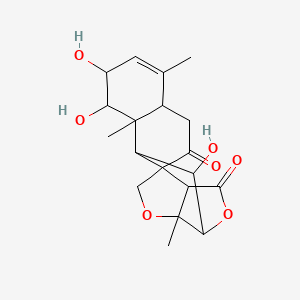

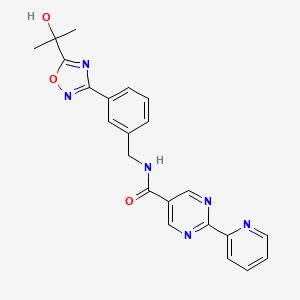

JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .

Molecular Structure Analysis

The empirical formula of JAK2 Inhibitor III, SD-1029 is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .Chemical Reactions Analysis

JAK2 Inhibitor III, SD-1029 inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .Physical And Chemical Properties Analysis

JAK2 Inhibitor III, SD-1029 is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .科学的研究の応用

Cancer Research: Inhibition of Cell Proliferation

SD-1029 is primarily utilized in cancer research due to its ability to inhibit the autophosphorylation of JAK2, which is a critical step in the JAK/STAT signaling pathway often implicated in oncogenesis . By inhibiting this pathway, SD-1029 effectively reduces cell proliferation in various cancer cell lines, including liver, breast, and ovarian cancers. This makes it a valuable tool for studying cancer biology and potential therapeutic interventions.

Anti-inflammatory Applications: Modulation of Immune Response

The JAK/STAT pathway also plays a significant role in the immune system, particularly in inflammation and immune response regulation. SD-1029’s inhibition of JAK2 can modulate immune responses, making it useful for researching autoimmune diseases and developing anti-inflammatory drugs .

Hematological Disorders: Treatment of Myeloproliferative Neoplasms

JAK2 mutations are frequently found in myeloproliferative neoplasms (MPNs), a group of hematological disorders. SD-1029’s targeted inhibition of JAK2 activity offers a potential therapeutic approach for treating MPNs, providing a basis for clinical research and drug development .

Neurological Research: Neuroinflammation and Neurodegenerative Diseases

Research suggests that the JAK/STAT pathway may be involved in neuroinflammation and the progression of neurodegenerative diseases. SD-1029 could be used to explore the pathway’s role in these conditions and to develop treatments that target neuroinflammation .

Virology: Inhibition of Viral Replication

SD-1029 has been shown to inhibit the replication of hepatitis A virus in cell culture, indicating its potential application in antiviral research. The mechanism by which it inhibits viral replication could provide insights into new antiviral strategies .

Signal Transduction Research: Understanding JAK/STAT Pathway Dynamics

Beyond its implications in disease, SD-1029 is a tool for basic research into the JAK/STAT signaling pathway. By selectively inhibiting JAK2, researchers can study the dynamics of this pathway and its interactions with other cellular processes .

作用機序

Safety and Hazards

将来の方向性

JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .

特性

IUPAC Name |

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLAKXQHDQKKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JAK2 Inhibitor III, SD-1029 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

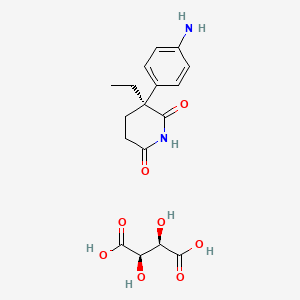

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

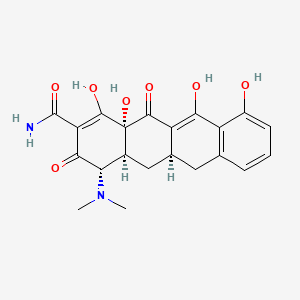

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)

![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)